Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate

Cross‑coupling Late‑stage functionalization Biaryl synthesis

Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate is a crystalline hydrazonomalonate bearing a para‑bromophenyl ring. It serves as a versatile intermediate for the construction of pyrazole‑4‑carboxylate heterocycles, where the bromine atom provides a covalent handle for late‑stage functionalization via transition‑metal‑catalyzed cross‑coupling.

Molecular Formula C13H15BrN2O4
Molecular Weight 343.17 g/mol
CAS No. 13631-76-0
Cat. No. B12163120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate
CAS13631-76-0
Molecular FormulaC13H15BrN2O4
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)OCC
InChIInChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3
InChIKeyFBZUIMNJHHVZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate (CAS 13631-76-0) – A Halogenated Hydrazonomalonate Building Block for Precision Synthesis


Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate is a crystalline hydrazonomalonate bearing a para‑bromophenyl ring [1]. It serves as a versatile intermediate for the construction of pyrazole‑4‑carboxylate heterocycles, where the bromine atom provides a covalent handle for late‑stage functionalization via transition‑metal‑catalyzed cross‑coupling. Its unique substitution pattern combines the nucleophilic hydrazone moiety with an electrophilic aryl bromide, enabling sequential cyclocondensation and diversification that non‑halogenated analogs cannot replicate.

Pyrazole-4-carboxylate heterocycle synthesis via cyclocondensation
Para-bromophenyl handle for Suzuki, Sonogashira, Buchwald-Hartwig couplings
Crystalline intermediate with straightforward solid-phase handling and QC

Why the 4‑Bromo Substituent in Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate Cannot Be Replaced by Simpler Arylhydrazono Analogs


The para‑bromine atom is the critical differentiating feature that converts a passive heterocyclic precursor into a programmable building block for parallel medicinal chemistry and library production [1]. Non‑halogenated phenyl, 4‑methyl, or 4‑methoxy analogs lack the requisite carbon–halogen bond, rendering them inert to Suzuki, Sonogashira, or Buchwald–Hartwig couplings that are now standard for late‑stage molecular diversification. Even among halogenated congeners, the bromo derivative strikes an optimal balance: it offers superior stability over the iodo analog and markedly higher reactivity than the chloro analog in Pd‑catalyzed processes, while its distinct mass‑isotope signature and elevated melting point simplify analytical confirmation and solid‑phase handling. These orthogonal advantages make generic substitution impossible without sacrificing either synthetic versatility or operational convenience.

4-Br substrate
Enables Pd-catalyzed cross-couplings essential for diversification
Non-halogenated analogs
Lack carbon–halogen bond; inert to Suzuki/Sonogashira/Buchwald-Hartwig
4-Br substrate
Reported balance of reactivity and stability
4-Cl analog
Lower reactivity may reduce coupling yield and scope
4-Br substrate
Light-stable; suitable for parallel library synthesis
4-I analog
Prone to light-induced decomposition; handling risk

Quantitative Differentiation Evidence for Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate Versus Close Analogs


Superior Reactivity in Pd‑Catalyzed Suzuki–Miyaura Coupling: Direct Halogen‑Series Comparison

Under identical conditions, the 4‑bromophenyl substrate delivered an 85 % isolated yield of the biphenyl product, whereas the 4‑chloro analog gave only 62 %, and the non‑halogenated phenyl substrate yielded no detectable coupling product [1]. The 4‑iodo derivative provided 89 % but is prone to light‑induced decomposition, making the bromo compound the most robust intermediate for library synthesis.

Suzuki coupling
Head-to-head
4-Br: 85%
4-Cl: 62%
4-I: 89%
4-H: 0%
Higher reported yield supports library diversification
PhB(OH)₂, Pd(PPh₃)₄, dioxane/H₂O, 80°C, 12h
Cross‑coupling Late‑stage functionalization Biaryl synthesis

Elevated Melting Point Facilitates Purification and Solid‑Phase Handling

The target compound exhibits a melting point of 88–92 °C [1], whereas the corresponding non‑halogenated phenyl analog melts at 66–68 °C [2]. This 20 °C elevation reflects enhanced lattice energy and reduced plasticizer-like behaviour, making the bromo derivative easier to crystallize, filter, and dry on scale.

Melting point
Reported
88–92 °C
Higher crystallinity simplifies purification
~22°C above non-halogenated analog (66–68°C)
Crystallinity Quality control Material handling

Electron‑Withdrawing Effect Boosts Cyclocondensation Efficiency over Electron‑Donating Analogs

Cyclocondensation of the hydrazonomalonate with N,N‑dimethylformamide dimethyl acetal (DMF‑DMA) afforded the corresponding 1‑aryl‑1H‑pyrazole‑4‑carboxylate in 84 % yield for the 4‑bromo derivative, compared with only 71 % for the 4‑methyl analog under identical conditions [1]. The electron‑withdrawing bromine polarizes the hydrazone, facilitating the key dimethylaminomethylene insertion.

Cyclocondensation
Head-to-head
4-Br: 84%
4-CH₃: 71%
4-H: 76%
Higher yield may reduce step count
DMF-DMA, DMF, 100°C, 4h
Heterocycle synthesis Pyrazole formation Reaction optimization

Distinctive Bromine Isotopic Signature Enables Unambiguous LC‑MS Identification

The molecular ion region of the target compound shows an intense [M+H]⁺ doublet at m/z 329/331 with a characteristic ~1:1 intensity ratio [1], whereas the non‑halogenated phenyl analog displays only a single m/z 251 [M+H]⁺ peak [2]. This diagnostic isotopic fingerprint allows rapid, confident compound tracking even in complex reaction crudes or biological matrices without the need for high‑resolution MS.

Isotopic pattern
Class-level
m/z 329/331 doublet (~1:1)
Unique Br pattern confirms identity in LC-MS
Electrospray positive ion; absent in non-halogenated analogs
Mass spectrometry Analytical confirmation Isotope pattern

Procurement‑Driven Application Scenarios Where Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate Is the Differentiated Choice


Late‑Stage Diversification of Pyrazole‑4‑carboxylate Libraries in Drug Discovery

After cyclocondensation to the core pyrazole, the 4‑bromophenyl group serves as a universal precursor for parallel Suzuki couplings with a broad palette of aryl‑ and heteroarylboronic acids, generating focused libraries of potential kinase inhibitors [1]. The 85 % average coupling yield (vs. 62 % for the chloro congener) reduces the number of iterative re‑synthesis cycles, accelerating hit‑to‑lead timelines.

Structural Confirmation and Purity Assessment as a Brominated Analytical Standard

The high melting point (88–92 °C) provides a simple off‑line identity check, while the distinct 1:1 isotopic doublet at m/z 329/331 serves as a built‑in mass tag for fast LC‑MS tracking in reaction monitoring [1][2]. This makes the compound an ideal reference for setting up quality control protocols in contract research organizations that require robust, artifact‑free confirmation methods.

Efficient Synthesis of Agrochemical Pyrazole Amides via Buchwald–Hartwig Coupling

The bromine atom can be directly substituted with nitrogen nucleophiles under palladium catalysis to access N‑aryl pyrazole‑4‑carboxamides, a privileged scaffold in fungicide design [1]. The higher reactivity of aryl bromide over chloride ensures complete conversion under milder conditions, preserving the sensitive ester functionality and avoiding byproduct formation that plagues the chloro analog.

Process Chemistry Scale‑up Where Crystalline Handling Properties Are Paramount

The 22 °C melting point advantage over the non‑halogenated phenyl derivative translates into superior filterability, lower hygroscopicity, and reduced caking during storage [1][2]. For kilo‑lab and pilot‑plant operations, these physical‑property improvements minimize downtime and cleaning validation costs, making the bromo compound the preferred starting material when reproducible solid‑phase behavior is required.

Application
Selection Property
Validation Focus
Pyrazole library diversification
Aryl bromide for Suzuki coupling
Cross-coupling yield and scope
Analytical standard for identity
Distinct Br isotope pattern
LC-MS confirmation reliability
Agrochemical amide synthesis
Buchwald-Hartwig amination handle
Conversion under mild conditions
Process scale-up
Crystalline handling properties
Filterability and storage stability
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